molecular formula C8H6N6S B2673091 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 1513599-71-7

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B2673091
CAS No.: 1513599-71-7
M. Wt: 218.24
InChI Key: VPVLSZPTHWOJGT-UHFFFAOYSA-N
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Description

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a thiadiazole ring at the 2-position and an amine group at the 5-position. This structure combines nitrogen-rich aromatic systems, which are often associated with bioactivity, particularly in targeting enzymes or receptors involved in inflammatory and proliferative diseases.

Properties

IUPAC Name

2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVLSZPTHWOJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with thiocarbonyl compounds to form the thiadiazole ring, followed by cyclization to form the imidazopyridine core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. Large-scale production would likely employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidative S–N Bond Formation

Imidoyl thiourea precursors undergo oxidative cyclization using hypervalent iodine(III) reagents (e.g., phenyliodine(III) bis(trifluoroacetate), PIFA) to form the 1,3,4-thiadiazole ring (Table 1) .

Substrate Reagent Conditions Yield Reference
Imidoyl thiourea derivativePIFA (1.1 eq)DCE, RT, 3 min83%

This method is metal-free, rapid, and scalable, with broad substrate compatibility.

Multicomponent Cyclization

3-Nitropyridine-2-amine derivatives react with aryl aldehydes under sodium bicarbonate to form the imidazo[4,5-b]pyridine core (e.g., 5-methoxy-2-phenyl derivatives) .

Functionalization Reactions

The amine group at position 5 and the thiadiazole ring enable further derivatization:

Chloroacetylation

The amine reacts with chloroacetyl chloride in dimethylformamide (DMF) to form N-(thiadiazolyl)-2-chloroacetamide derivatives (Table 2) .

Substrate Reagent Conditions Yield Reference
5-Amino-thiadiazoleChloroacetyl chlorideDMF, 0–5°C, reflux 3h60–70%

This reaction introduces electrophilic sites for nucleophilic substitution or cross-coupling.

Palladium-Catalyzed Amination

The imidazo[4,5-b]pyridine core undergoes regioselective amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos), enabling C–N bond formation .

Coupling Reactions

The thiadiazole ring participates in Suzuki-Miyaura and Ullmann-type couplings:

Suzuki-Miyaura Coupling

The 5-position thiadiazole reacts with aryl boronic acids under Pd catalysis to introduce aryl groups (e.g., for anticancer activity optimization) .

Ullmann Coupling

Copper-mediated coupling with aryl iodides functionalizes the imidazo[4,5-b]pyridine core, enhancing π-conjugation for optoelectronic applications .

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced antimicrobial and anticancer properties through strategic substitutions:

Antimicrobial Derivatives

  • Thioether-linked benzimidazoles : Synthesized via nucleophilic substitution, showing MIC values of 4–8 µg/mL against S. aureus and E. coli .

  • Schiff bases : Condensation with steroid aldehydes improves antifungal activity (e.g., IC₅₀ = 12 µM against Candida albicans) .

Anticancer Derivatives

  • Pyrazolopyridine hybrids : Exhibit dual FLT3/Aurora kinase inhibition (Aurora-A Kₐ = 7.5 nM) in AML models .

  • 3D QSAR-guided modifications : Bulky R-groups at the indole-3-position enhance PIM-1 kinase inhibition (pred_r² = 0.87) .

Stability and Reactivity Trends

  • pH Sensitivity : The thiadiazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming thiourea byproducts .

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA-DSC analysis .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of various imidazo[4,5-b]pyridine derivatives, some of which showed potent fungicidal activity against Puccinia polysora, with an effective concentration (EC50) comparable to established fungicides like tebuconazole .

Kinase Inhibition

Another significant application is in the field of kinase inhibition. Compounds with similar structures have been evaluated for their ability to inhibit various kinases implicated in cancer and other diseases. High-throughput screening identified several compounds that effectively inhibited kinase activity, showcasing their potential as therapeutic agents in oncology .

Cancer Therapy

The compound's structural similarity to known anticancer agents suggests its potential use in cancer therapy. Studies have indicated that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This is attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of related compounds have shown promise. The modulation of inflammatory cytokines and pathways by these compounds may provide new avenues for treating chronic inflammatory diseases.

Data Tables

Application AreaActivity TypeReference
AntimicrobialFungicidal against Puccinia polysora
Kinase InhibitionInhibition of cancer-related kinases
Cancer TherapyInduction of apoptosis
Anti-inflammatoryModulation of cytokines

Case Studies

  • Fungicidal Activity : A study synthesized a series of imidazo[4,5-b]pyridine derivatives, among which compound 7b exhibited an EC50 value of 4.00 mg/L against Puccinia polysora. This highlights the potential for agricultural applications as a fungicide .
  • Kinase Inhibitor Discovery : High-throughput screening revealed that several imidazo[4,5-b]pyridine derivatives significantly inhibited kinase activity across multiple targets, suggesting their utility in developing new cancer therapies. The selectivity and potency observed indicate a promising direction for further drug development .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of related compounds showed that they could reduce levels of pro-inflammatory cytokines, providing a basis for their use in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to therapeutic effects. For instance, its potential as an anticancer agent may involve the inhibition of kinases or other proteins essential for cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related imidazo[4,5-b]pyridin-5-amine derivatives. Below is a detailed analysis:

Substituent Variations on the Imidazo[4,5-b]pyridine Core

Compound Name Substituent(s) Molecular Formula Key Properties/Observations Reference
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine Thiadiazole at C2, NH₂ at C5 C₈H₅N₇S Sulfur-containing heterocycle; potential for enhanced π-π stacking and kinase inhibition. N/A
2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridin-5-amine 4-Nitrophenyl at C2 C₁₂H₉N₅O₂ Nitro group increases electron-withdrawing effects; may reduce solubility but improve target binding.
2-(3-Nitrophenyl)-1H-imidazo[4,5-b]pyridin-5-amine 3-Nitrophenyl at C2 C₁₂H₉N₅O₂ Meta-nitro substitution alters electronic distribution vs. para-substituted analogs; impacts steric interactions.
2-[(Thiophen-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-5-amine Thiophen-2-ylmethyl at C2 C₁₁H₉N₅S Thiophene introduces sulfur but lacks the rigidity of thiadiazole; may affect bioavailability.
7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine Chlorine at C7, NH₂ at C5 C₆H₅ClN₄ Electronegative Cl at C7 may enhance halogen bonding with targets; smaller substituent reduces steric bulk.

Fused Heterocyclic Systems

Compound Name Core Structure Molecular Formula Key Properties/Observations Reference
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine Triazolo[4,5-b]pyridine core C₁₁H₉N₅ Triazole ring increases hydrogen-bonding capacity; may improve solubility vs. thiadiazole analogs.
5-Chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-amine Fused imidazo-thiazolo-pyridine C₈H₆ClN₅S Thiazole fusion adds rigidity; Cl and methyl groups modulate lipophilicity and target selectivity.

Kinase Inhibition and Anti-inflammatory Effects

  • E6070 (1H-imidazo[4,5-b]pyridin-5-amine derivative) : Exhibits potent inhibition of IKKβ kinase, suppressing NF-κB activation. Used in treating rheumatoid arthritis and autoimmune disorders . The trihydrate sulfate salt enhances stability and bioavailability.

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., NO₂): Nitrophenyl derivatives (e.g., 2-(4-nitrophenyl)-) show increased target affinity but reduced solubility, limiting therapeutic utility .
  • Halogen Substitution (e.g., Cl) : Chlorine at C7 (as in 7-chloro- derivatives) enhances halogen bonding with kinase active sites, improving potency .

Biological Activity

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the thiadiazole moiety. Various synthetic routes have been explored to optimize yields and purity. For instance, one method involves reacting appropriate precursors under acidic conditions to facilitate cyclization and formation of the desired compound .

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antimicrobial properties. In a study evaluating a series of imidazo[4,5-b]pyridine derivatives, certain compounds demonstrated potent fungicidal activity against Puccinia polysora, with an effective concentration (EC50) comparable to established fungicides like tebuconazole .

In another investigation focusing on imidazo[2,1-b][1,3,4]thiadiazole derivatives, several compounds were screened for their activity against Mycobacterium tuberculosis, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. The presence of specific substituents on the thiadiazole ring was found to enhance antibacterial efficacy .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.04 to 11.4 µM. These findings suggest that modifications to the imidazo and thiadiazole components can significantly affect biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : The presence of electron-withdrawing groups such as chloro or nitro groups in specific positions has been correlated with enhanced antimicrobial and antitumor activities.
  • Core Structure : The imidazo[4,5-b]pyridine framework is crucial for maintaining biological activity; modifications to this core can lead to significant changes in potency.

Table 1 summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

CompoundActivity TypeMIC/EC50 ValuesReference
This compoundAntifungalEC50 = 4 mg/L
Imidazo[2,1-b][1,3,4]thiadiazole DerivativesAntitubercularMIC = 3.125 µg/mL
Imidazo DerivativesAntitumorIC50 = 0.04 - 11.4 µM

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

  • Antifungal Evaluation : A study evaluated a series of imidazo derivatives against Candida albicans, noting that certain structures displayed selective antifungal activity while exhibiting lower toxicity towards mammalian cells.
  • Antitubercular Screening : Compounds were tested against Mycobacterium tuberculosis with promising results indicating potential therapeutic applications in treating tuberculosis.

Q & A

Advanced Research Question

  • SAR Studies : Systematic substitution of thiadiazole (e.g., 5-aryl vs. 5-alkyl) and imidazopyridine (e.g., N-methylation) to identify critical pharmacophores .
  • Crystallographic Data : Compare binding modes (e.g., hydrogen bonding with kinase active sites) .
  • Dose-Response Curves : EC50_{50}/IC50_{50} comparisons to differentiate potency artifacts from true mechanistic differences .

How do solvent and catalyst systems influence the yield and selectivity of synthetic routes?

Basic Research Question

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may reduce regioselectivity .
  • Catalyst Screening : Pd(OAc)2_2/XPhos for Suzuki couplings minimizes byproducts (e.g., dehalogenation) .
  • Temperature Control : Low temperatures (0–5°C) stabilize intermediates in nitro-group reductions .

What analytical methods quantify this compound in complex biological matrices?

Advanced Research Question

  • HPLC-MS/MS : Reverse-phase C18 columns with MRM transitions for sensitivity (LOQ ~0.1 ng/mL).
  • Calibration Curves : Linear ranges validated against internal standards (e.g., deuterated analogs) .
  • Sample Prep : Solid-phase extraction (SPE) to isolate the compound from cell lysates or serum.

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Research Question

  • pH Stability : Thiadiazole rings hydrolyze under strongly acidic/basic conditions (pH <2 or >10), necessitating buffered solutions (pH 6–8) .
  • Thermal Degradation : Decomposition above 150°C (TGA analysis) requires low-temperature storage (−20°C) .
  • Light Sensitivity : UV-Vis studies show photodegradation; amber vials are recommended for long-term storage.

What computational tools model the compound’s interaction with biological targets (e.g., kinases)?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predict binding poses to ATP-binding pockets (e.g., CDK2) with scoring functions (ΔG ~−9 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

How are impurities and byproducts characterized during scale-up synthesis?

Advanced Research Question

  • HPLC-PDA/ELSD : Detect regioisomers (e.g., imidazo[4,5-c]pyridine byproducts) with >95% purity thresholds .
  • NMR Spiking : Compare impurity peaks with authentic samples.
  • ICH Guidelines : Classify impurities (e.g., genotoxic nitrosamines) per ICH Q3A/B standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.